N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-diethoxybenzamide
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Overview
Description
N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-diethoxybenzamide: is a complex organic compound that belongs to the class of pyrido[1,2-A]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-A]pyrimidine core with dimethyl and oxo substituents, as well as a benzamide moiety with diethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-diethoxybenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrido[1,2-A]pyrimidine derivative with 3,4-diethoxybenzoyl chloride under appropriate conditions to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}-2-hydroxybenzohydrazide
- 2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-3-YL)ethyl 4-(6-fluoro-1,2-benzisoxazol-3-YL)piperidin-1-carboxylate
Uniqueness
N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-diethoxybenzamide stands out due to its specific substitution pattern and the presence of diethoxy groups on the benzamide moiety. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,4-diethoxybenzamide |
InChI |
InChI=1S/C21H23N3O4/c1-5-27-16-8-7-15(12-17(16)28-6-2)20(25)23-19-14(4)22-18-11-13(3)9-10-24(18)21(19)26/h7-12H,5-6H2,1-4H3,(H,23,25) |
InChI Key |
PEFOMRLVPAYKDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(N=C3C=C(C=CN3C2=O)C)C)OCC |
Origin of Product |
United States |
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